molecular formula C21H21NO4S B2733424 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1396767-55-7

2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2733424
CAS RN: 1396767-55-7
M. Wt: 383.46
InChI Key: IXNZUZAZORNVIG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Construction

Compounds structurally related to 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one have been extensively utilized in the synthesis of a wide range of heterocyclic compounds. For instance, the reaction of polyhaloalkyl-substituted chromones with salicylaldehydes in the presence of piperidine has been shown to yield a variety of fused 2H-chromenes, demonstrating the compound's utility in novel annulation reactions which presumably proceed via tandem intermolecular oxa-Michael addition and subsequent intramolecular Mannich condensation (Sosnovskikh et al., 2006). Additionally, the synthesis of biologically active compounds containing pyridine and pyridazine fragments has been achieved using arylmethylidene derivatives of furan-2(3H)-ones as important building blocks, highlighting the compound's role in the development of molecules with potential biological activities (Aniskova et al., 2017).

Potential Biological Applications

The structural modifications and synthesis of chromene derivatives, including those related to this compound, have led to compounds with promising biological activities. For example, a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles synthesized via a one-pot three-component condensation reaction exhibited significant in vitro anticancer activity against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds (El-Agrody et al., 2020).

Mechanism of Action

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Safety and Hazards

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properties

IUPAC Name

2-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-18-12-20(26-19-6-2-1-5-17(18)19)21(24)22-9-7-15(8-10-22)13-27-14-16-4-3-11-25-16/h1-6,11-12,15H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNZUZAZORNVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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